molecular formula C17H10F3N5OS B10904399 7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10904399
M. Wt: 389.4 g/mol
InChI Key: OZGKWFYHPXDJQA-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and is substituted with difluoromethyl, fluorophenyl, and thiazolyl groups. These substitutions contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Substitution with Fluorophenyl and Thiazolyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(METHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(CHLOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H10F3N5OS

Molecular Weight

389.4 g/mol

IUPAC Name

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H10F3N5OS/c18-10-3-1-9(2-4-10)12-7-13(14(19)20)25-15(23-12)11(8-22-25)16(26)24-17-21-5-6-27-17/h1-8,14H,(H,21,24,26)

InChI Key

OZGKWFYHPXDJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=CS4)F

Origin of Product

United States

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